

Starting materials for 4-Ethoxypyrimidine-2carbonitrile synthesis

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Compound of Interest

Compound Name: 4-Ethoxypyrimidine-2-carbonitrile

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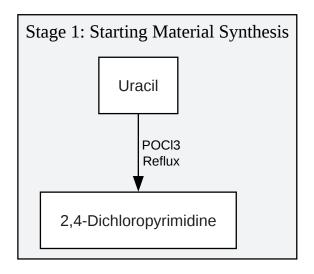
An in-depth guide to the synthesis of **4-Ethoxypyrimidine-2-carbonitrile**, a valuable building block for researchers in medicinal chemistry and drug development. This document outlines a robust two-step synthetic pathway commencing from the readily available starting material, 2,4-dichloropyrimidine. The synthesis involves a regioselective nucleophilic aromatic substitution (SNAr) to introduce the ethoxy group, followed by a cyanation reaction to install the nitrile functionality.

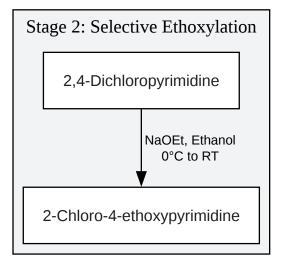
Detailed experimental protocols for the synthesis of the primary starting material and the subsequent intermediates are provided below, supported by quantitative data to ensure reproducibility.

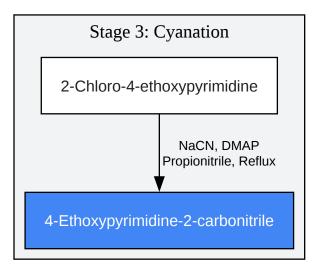
Overall Synthetic Workflow

The synthesis proceeds in three primary stages: preparation of the key starting material, selective ethoxylation, and final cyanation.









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Figure 1. Overall workflow for the synthesis of **4-Ethoxypyrimidine-2-carbonitrile**.



Stage 1: Synthesis of 2,4-Dichloropyrimidine

The primary starting material, 2,4-dichloropyrimidine, is synthesized from uracil via chlorination. A common and effective method involves reacting uracil with phosphorus oxychloride (POCI₃).

Experimental Protocol

To a 500 mL two-necked round-bottom flask equipped with a reflux condenser, 100 g (0.89 mol) of uracil is added, followed by 400 mL of phosphorus oxychloride (POCl₃). The resulting mixture is heated to reflux (approximately 110°C or 383 K) and stirred for 3.5 hours[1]. After the reaction is complete, the mixture is cooled to 323 K (50°C), and the excess phosphorus oxychloride is carefully removed under reduced pressure[1]. The remaining oily residue is then cautiously poured onto 50 g of crushed ice. The aqueous mixture is extracted three times with 50 mL portions of chloroform. The combined organic layers are washed with a dilute sodium carbonate solution until neutral, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield 2,4-dichloropyrimidine[1]. An alternative method utilizing thionyl chloride and a catalyst has reported yields as high as 95%[2].

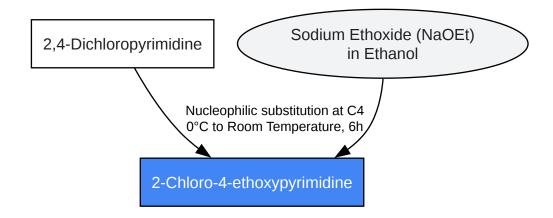
Data Summary: 2,4-Dichloropyrimidine Synthesis

Starting Material	Reagent	Temperatur e	Reaction Time	Reported Yield	Reference
Uracil	Phosphorus Oxychloride (POCl ₃)	110 °C (Reflux)	3.5 hours	Not specified	[1]
Uracil	Thionyl Chloride, BTC, DMAP	65 - 70 °C	Not specified	95%	[2]

Stage 2: Synthesis of 2-Chloro-4-ethoxypyrimidine

This step involves a regioselective nucleophilic aromatic substitution. The chlorine atom at the C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the chlorine at the C2 position, allowing for selective mono-substitution[3][4]. The protocol is adapted from a highly analogous methoxylation reaction[5].





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Figure 2. Reaction scheme for the selective ethoxylation of 2,4-dichloropyrimidine.

Experimental Protocol

In a reaction vessel, 2,4-dichloropyrimidine (0.1 mol) is dissolved in 120 mL of anhydrous ethanol. The solution is cooled to 0°C in an ice bath. Sodium ethoxide (0.1 mol) is added portion-wise, ensuring the temperature remains low. After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for 6 hours[5]. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into 200 mL of ice water and extracted three times with 200 mL portions of ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-chloro-4-ethoxypyrimidine, which can be purified further if necessary[5].

Data Summary: 2-Chloro-4-ethoxypyrimidine Synthesis

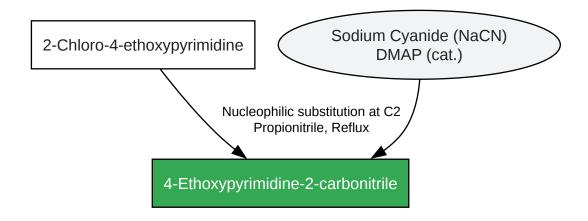
Starting Material	Reagent	Molar Ratio (SM:Rea gent)	Solvent	Temper ature	Time	Reporte d Yield (Analog ous Rxn)	Referen ce
2,4- Dichlorop yrimidine	Sodium Ethoxide	1:1	Ethanol	0°C to RT	6 hours	87%	[5]



(Note: Yield is based on an analogous methoxylation reaction.)

Stage 3: Synthesis of 4-Ethoxypyrimidine-2-carbonitrile

The final step is the displacement of the remaining chlorine atom at the C2 position with a cyanide group. This reaction typically requires a cyanide source, such as sodium or potassium cyanide, and may be facilitated by a catalyst in a polar aprotic solvent.



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Figure 3. Reaction scheme for the cyanation of 2-Chloro-4-ethoxypyrimidine.

Experimental Protocol

In a flask equipped with a reflux condenser and under a nitrogen atmosphere, 2-chloro-4-ethoxypyrimidine (1 equiv.) is dissolved in propionitrile. To this solution, 4-dimethylaminopyridine (DMAP, 0.1-0.2 equiv.) is added as an activating agent, followed by sodium cyanide (1.5 equiv.)[6]. The reaction mixture is heated to reflux (approx. 97°C) and stirred for 5-12 hours, with progress monitored by TLC or GC-MS. After cooling, water is added to dissolve any inorganic salts. The organic phase is separated, and the aqueous phase is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with 2N HCl to remove DMAP, followed by a water wash, and then dried over anhydrous sodium sulfate[6]. The solvent is removed by vacuum distillation to yield the final product, **4-ethoxypyrimidine-2-carbonitrile**.





Data Summary: 4-Ethoxypyrimidine-2-carbonitrile

Synthesis

Starting Material	Reagents	Solvent	Temperat ure	Time	Reported Yield (Analogo us Rxn)	Referenc e
2-Chloro-4- ethoxypyri midine	NaCN, DMAP	Propionitril e	Reflux (90- 100°C)	5-12 hours	73-84%	[6]

(Note: Yield and conditions are based on the cyanation of a similar 2-chloropyridine derivative.)

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